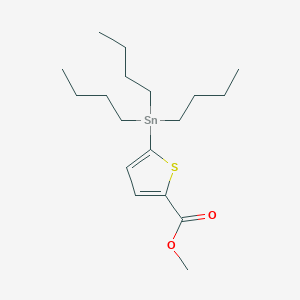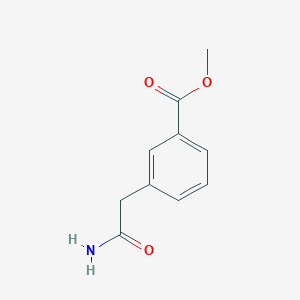![molecular formula C29H32O7 B13993520 2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol CAS No. 67965-10-0](/img/structure/B13993520.png)
2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol is a complex organic compound featuring a bicyclic structure. This compound is part of the bicyclo[4.3.0]nonane family, which is known for its unique structural properties and significant stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core . Subsequent functionalization steps introduce the ethoxy, methyl, and trityloxymethyl groups under controlled conditions, often involving reagents like ethyl iodide, methyl lithium, and trityl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like dichloromethane, tetrahydrofuran, and ethanol are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.3.0]nonane: A simpler analog without the additional functional groups.
Trityloxymethyl derivatives: Compounds with similar trityloxymethyl groups but different core structures.
Ethoxy and methyl-substituted bicyclic compounds: Molecules with similar substituents but varying bicyclic frameworks.
Uniqueness
8-ethoxy-8-methyl-3-(trityloxymethyl)-2,7,9-trioxabicyclo[4.3.0]nonane-4,5-diol stands out due to its combination of functional groups and bicyclic structure, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
67965-10-0 |
|---|---|
Molekularformel |
C29H32O7 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
InChI |
InChI=1S/C29H32O7/c1-3-32-28(2)35-26-25(31)24(30)23(34-27(26)36-28)19-33-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30-31H,3,19H2,1-2H3 |
InChI-Schlüssel |
ROLYREVEODSZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)


![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)



![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)

